molecular formula C20H20N6O B2561262 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1021213-45-5

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide

Katalognummer: B2561262
CAS-Nummer: 1021213-45-5
Molekulargewicht: 360.421
InChI-Schlüssel: JAFLLKMHHIPCOT-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Reagents: Cinnamic acid, coupling agent (e.g., EDC, DCC)

    Reaction: Formation of amide bond to attach cinnamamide group

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazine core, which is then functionalized with a pyridine group

  • Step 1: Synthesis of Pyridazine Core

      Reagents: Hydrazine hydrate, 1,4-diketone

      Conditions: Reflux in ethanol

      Reaction: Formation of pyridazine ring through cyclization

  • Step 2: Functionalization with Pyridine

      Reagents: Pyridine-4-amine, coupling agent (e.g., EDC, DCC)

      Conditions: Room temperature, inert atmosphere

      Reaction: Coupling reaction to attach pyridine to the pyridazine core

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-2-yl)amides: Known for their biological activities, including anticancer and antimicrobial properties.

    Pyridazinone derivatives: Exhibiting a wide range of pharmacological activities, such as anti-inflammatory and antihypertensive effects.

Uniqueness

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is unique due to its combination of a pyridazine ring with a cinnamamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cinnamide moiety, pyridazine, and pyridine rings, which contribute to its biological interactions. The molecular formula for this compound is C18H20N6OC_{18}H_{20}N_6O, with a molecular weight of approximately 344.4 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may play roles in cellular signaling pathways. For instance, it may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), a critical second messenger involved in numerous physiological processes.
  • Antiproliferative Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For example, related cinnamide derivatives have demonstrated IC50 values in the micromolar range against HepG2 liver cancer cells .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic pathways by modulating the expression of apoptotic markers such as p53 and Bcl2. Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors have been observed in treated cells .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

Cell Line IC50 (µM) Mechanism
HepG24.23Induction of apoptosis via intrinsic pathway
A5495.59Cell cycle arrest at G1 phase

These results suggest that the compound may serve as a promising candidate for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammatory cytokine production and inhibit pathways associated with inflammation, making them potential candidates for treating conditions such as asthma and other inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound possess potent cytotoxic effects. For example, a related compound showed an IC50 value of 4.23 µM against HepG2 cells, indicating strong antiproliferative activity .
  • Mechanistic Studies : Research has indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by decreased mitochondrial membrane potential (MMP) and increased early and late apoptotic ratios in treated cells .
  • Pharmacological Potential : The structural features of this compound suggest versatility in medicinal applications, including potential use as an anti-cancer agent and an anti-inflammatory drug .

Eigenschaften

IUPAC Name

(E)-3-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-20(9-6-16-4-2-1-3-5-16)23-15-14-22-18-7-8-19(26-25-18)24-17-10-12-21-13-11-17/h1-13H,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLLKMHHIPCOT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.